molecular formula C24H21N3O3S B2620633 N-(3-methoxybenzyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899958-47-5

N-(3-methoxybenzyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No.: B2620633
CAS No.: 899958-47-5
M. Wt: 431.51
InChI Key: ATXNIYCCDPWBBE-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a thioacetamide derivative featuring a pyrazinone core substituted with a naphthalen-1-yl group and a 3-methoxybenzylamine moiety. The compound’s structure integrates a sulfur-linked acetamide bridge, which is critical for modulating electronic and steric properties. Pyrazinone derivatives are known for diverse biological activities, including kinase inhibition and antimicrobial effects, with structural variations in substituents significantly influencing potency and selectivity .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(4-naphthalen-1-yl-3-oxopyrazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-30-19-9-4-6-17(14-19)15-26-22(28)16-31-23-24(29)27(13-12-25-23)21-11-5-8-18-7-2-3-10-20(18)21/h2-14H,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXNIYCCDPWBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the naphthalen-1-yl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the thioacetamide group: This is usually done through nucleophilic substitution reactions.

    Final coupling with the 3-methoxybenzyl group: This step may involve a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-methoxybenzyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

Compound Name / ID Core Structure R₁ (Pyrazinone Substituent) R₂ (Amide Substituent) Molecular Weight (g/mol) Key References
N-(3-methoxybenzyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide Pyrazinone Naphthalen-1-yl 3-Methoxybenzyl ~463.5
2-((4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide (899759-85-4) Pyrazinone 3,4-Difluorophenyl 4-Methoxybenzyl ~433.4
N-(4-Nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide Benzothiazine - 4-Nitrophenyl ~357.4
N-(4-Phenoxyphenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (24) Triazinoindole 5-Methyl 4-Phenoxyphenyl ~485.5
2-((4-((4-Methoxyphenyl)amino)pteridin-2-yl)amino)ethanol (12) Pteridine 4-Methoxyphenylamino Ethanolamine ~326.3

Key Observations :

  • Naphthalen-1-yl vs. This may improve binding to hydrophobic enzyme pockets .
  • Methoxybenzyl Position : The 3-methoxybenzyl substituent in the target compound vs. 4-methoxybenzyl in 899759-85-4 alters electronic effects. The para-methoxy group in the latter may enhance metabolic stability due to reduced steric hindrance .
  • Core Heterocycle: Pyrazinone (target) vs. triazinoindole (compound 24) or benzothiazine (compound in ) cores influence conformational flexibility and hydrogen-bonding capacity. Triazinoindole derivatives in exhibit >95% purity and are prioritized for protein interaction studies , while benzothiazine analogs in are associated with antimicrobial activity .

Physicochemical Properties

  • Solubility : The naphthalen-1-yl group reduces aqueous solubility compared to phenyl-substituted analogs, necessitating formulation adjustments for in vivo studies.
  • LogP : Estimated LogP ~3.5 (target) vs. ~2.8 (899759-85-4), indicating higher membrane permeability .

Biological Activity

N-(3-methoxybenzyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to consolidate existing research findings on its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Synthesis

The compound features a complex structure that combines a methoxybenzyl group with a thioacetamide linked to a naphthalene-derived pyrazinone moiety. The synthesis typically involves multi-step reactions, including the formation of thioether linkages and the introduction of various functional groups to enhance biological activity.

Cytotoxicity

Research has highlighted the cytotoxic potential of compounds similar to this compound. For instance, derivatives containing naphthalene and thiadiazole rings have shown significant cytotoxic activity against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
3dHeLa29Induction of apoptosis via mitochondrial pathway
5gA27804.47Inhibition of tubulin polymerization
5cMCF-752.8Cell cycle arrest at G2/M phase

These findings suggest that the presence of both naphthalene and thiol functionalities may contribute to enhanced lipophilicity and interaction with cellular targets, leading to increased cytotoxicity .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division .
  • Apoptosis Induction : Compounds with similar structures have been reported to trigger apoptosis in cancer cells through mitochondrial pathways, leading to caspase activation .
  • Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases, which can prevent cancer cell proliferation .

Case Studies

Several studies have evaluated the biological activity of related compounds. For example:

  • A study on oxazinonaphthalene derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, with some compounds exhibiting IC50 values as low as 4.47 μM .
  • Another investigation focused on hybrid derivatives containing phthalimide and thiadiazole moieties reported enhanced cytotoxicity due to structural modifications that improved interaction with biological targets .

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a crucial role in determining the biological efficacy of this compound:

  • Functional Groups : The methoxy group enhances lipophilicity, which may facilitate cellular uptake.
  • Thioether Linkage : This feature is critical for biological activity as it can influence the compound's reactivity and binding affinity towards target proteins.
  • Naphthalene Core : The naphthalene ring contributes to the overall stability and interaction profile with cellular components.

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